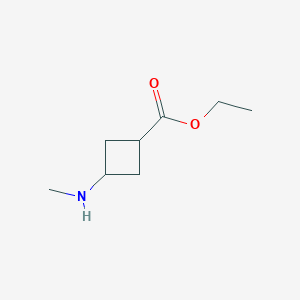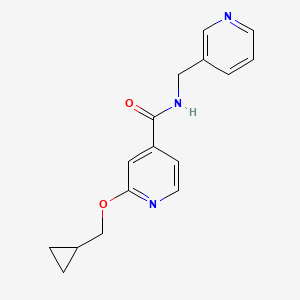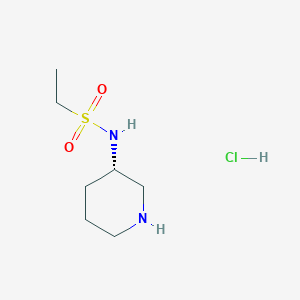
Ethyl 3-(methylamino)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylamino)cyclobutane-1-carboxylate, also known as eticyclidine, is a synthetic compound that belongs to the class of cycloalkylamines. This molecule has been the subject of scientific research due to its potential therapeutic applications in the field of psychiatry.
Mechanism of Action
The mechanism of action of Ethyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with the NMDA receptor. It has been shown to bind to the receptor's ion channel, leading to the inhibition of calcium influx and the subsequent modulation of neuronal activity. This mechanism of action has been studied extensively in various animal models and has been shown to have potential therapeutic applications in the treatment of psychiatric disorders.
Biochemical and Physiological Effects
Eticyclidine has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to have anxiolytic and antidepressant effects in various animal models. Additionally, Ethyl 3-(methylamino)cyclobutane-1-carboxylate has been shown to have anticonvulsant properties, which may have potential therapeutic applications in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
Eticyclidine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, Ethyl 3-(methylamino)cyclobutane-1-carboxylate is relatively stable and can be synthesized in large quantities, making it readily available for research purposes. However, there are also limitations to the use of Ethyl 3-(methylamino)cyclobutane-1-carboxylate in lab experiments. It has been found to have neurotoxic effects at high doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of Ethyl 3-(methylamino)cyclobutane-1-carboxylate is not fully understood, which may complicate its use in certain studies.
Future Directions
There are several future directions for research on Ethyl 3-(methylamino)cyclobutane-1-carboxylate. One area of interest is the development of more selective NMDA receptor modulators that can target specific subunits of the receptor. This may lead to the development of more effective treatments for psychiatric disorders. Additionally, the potential neurotoxic effects of Ethyl 3-(methylamino)cyclobutane-1-carboxylate need to be further studied to determine the safe dosage range for use in experiments. Finally, the role of Ethyl 3-(methylamino)cyclobutane-1-carboxylate in the regulation of other neurotransmitter systems, such as the endocannabinoid system, needs to be explored to fully understand its potential therapeutic applications.
Conclusion
Eticyclidine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications in the field of psychiatry. It has a high affinity for the NMDA receptor and has been shown to modulate the activity of this receptor, leading to changes in neuronal activity and synaptic transmission. Eticyclidine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on Ethyl 3-(methylamino)cyclobutane-1-carboxylate may lead to the development of more effective treatments for psychiatric disorders.
Synthesis Methods
Eticyclidine can be synthesized through the reaction of cyclobutanone with methylamine and diethylamine. The resulting compound is then treated with ethyl chloroformate to yield ethyl 3-(methylamino)cyclobutane-1-carboxylate. This synthesis method has been reported in various scientific publications and has been used to prepare Ethyl 3-(methylamino)cyclobutane-1-carboxylate for research purposes.
Scientific Research Applications
Eticyclidine has been studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. Eticyclidine has been found to modulate the activity of this receptor, leading to changes in neuronal activity and synaptic transmission.
properties
IUPAC Name |
ethyl 3-(methylamino)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)6-4-7(5-6)9-2/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPCSASGVDXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(methylamino)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)
![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)

![Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2439168.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)



